molecular formula C19H28Cl2FN3O2 B12321573 Ulixacaltamide hydrochloride CAS No. 1797986-84-5

Ulixacaltamide hydrochloride

Cat. No.: B12321573
CAS No.: 1797986-84-5
M. Wt: 420.3 g/mol
InChI Key: JRMXLKZWGMAABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ulixacaltamide hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. The process would likely involve batch or continuous flow reactors, purification steps such as crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Ulixacaltamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Essential Tremor

  • Phase IIb Essential1 Trial :
    • Design : A randomized, double-blind, placebo-controlled trial involving 132 patients.
    • Dosage : Patients received either 60 mg or 100 mg of ulixacaltamide once daily for 56 days.
    • Primary Endpoint : Change in modified Activities of Daily Living (mADL) score.
    • Results :
      • Improvement in mADL scores was observed in ulixacaltamide-treated patients compared to placebo.
      • Statistically significant improvements were noted in secondary endpoints such as Clinical Global Impression-Severity (CGI-S) and Patient Global Impression-Change (PGI-C) scores .
  • Open-label Extension Studies :
    • Patients who continued treatment after the initial trial showed sustained improvements over an additional 14 weeks, indicating the potential for long-term benefits .
  • Phase III Studies :
    • Following positive Phase II results, ulixacaltamide is advancing to Phase III trials aimed at further validating its efficacy and safety profile in larger populations .

Parkinson’s Disease

While primarily focused on essential tremor, ulixacaltamide is also being explored for its efficacy in managing motor symptoms associated with Parkinson’s disease. The same mechanism that aids in controlling tremors may also benefit patients with Parkinson's by stabilizing neuronal activity .

Summary of Clinical Findings

Study TypeConditionSample SizeDosage (mg)Primary EndpointKey Findings
Phase IIb Essential1 TrialEssential Tremor13260 or 100Change in mADL scoreImprovement vs placebo; significant secondary endpoint results
Open-label ExtensionEssential TremorVariableContinuedLong-term efficacySustained improvement over 14 weeks
Phase III TrialsEssential Tremor & Parkinson’s DiseaseTBDTBDSafety and efficacyPending results; designed to confirm Phase II findings

Safety and Tolerability

Ulixacaltamide has demonstrated a favorable safety profile in clinical trials. The rate of discontinuation due to adverse events was relatively low compared to placebo groups, indicating good tolerability among participants . No new safety concerns were identified during the studies.

Comparison with Similar Compounds

    Z944: Another T-type calcium channel inhibitor with similar pharmacological properties.

    Ethosuximide: A medication used to treat absence seizures that also targets T-type calcium channels.

    Mibefradil: A calcium channel blocker that inhibits both T-type and L-type calcium channels.

Comparison: Ulixacaltamide hydrochloride is unique in its high selectivity for T-type calcium channels, which makes it a promising candidate for treating essential tremor and Parkinson’s disease with potentially fewer side effects compared to less selective compounds . Its development is based on the CEREBRUM small molecule platform, which aims to create highly targeted therapies for neurological disorders .

Biological Activity

Ulixacaltamide hydrochloride, designated as PRAX-944, is a selective small molecule inhibitor of T-type calcium channels, primarily under development for the treatment of essential tremor (ET). This compound is engineered to modulate neuronal activity by blocking abnormal burst firing in the Cerebello-Thalamo-Cortical (CTC) circuit, which is implicated in tremor activity. The ongoing clinical trials aim to establish its efficacy and safety profile for patients suffering from ET and potentially other neurological disorders.

Ulixacaltamide functions by selectively inhibiting T-type calcium channels, which play a crucial role in neuronal excitability. By blocking these channels, ulixacaltamide aims to reduce the excessive neuronal firing that characterizes conditions like essential tremor. This mechanism is particularly relevant in the context of the CTC circuit, where abnormal activity leads to motor symptoms associated with ET.

Clinical Efficacy

Recent studies have demonstrated promising results regarding the efficacy of ulixacaltamide in improving the modified Activities of Daily Living (mADL) scores among ET patients. The Essential1 study , a Phase 2b randomized, double-blind, placebo-controlled trial, provided significant insights into its biological activity:

  • Study Population : 132 patients with essential tremor were randomized to receive either ulixacaltamide (60 mg or 100 mg) or placebo for 56 days.
  • Efficacy Results :
    • Patients treated with ulixacaltamide showed a mean improvement in mADL scores compared to placebo, with a notable LS mean difference of 1.58 points (p=0.126) .
    • Statistically significant improvements were observed in secondary endpoints such as TETRAS-ADL (p=0.026) and Clinical Global Impression-Severity (CGI-S) scores .

Safety Profile

The safety profile of ulixacaltamide has been characterized as favorable:

  • Adverse Events : The rate of discontinuation due to adverse events was 12% in the ulixacaltamide group compared to 3% in the placebo group .
  • Long-term Safety : No new safety signals emerged during extended treatment periods, indicating a stable safety profile over time .

Essential1 Study Findings

The Essential1 study highlighted several critical findings regarding the biological activity of ulixacaltamide:

Parameter Ulixacaltamide (n=78) Placebo (n=38) LS Mean Difference p-value
mADL Score Change-3.01-1.441.580.126
TETRAS-ADL Score Change-3.60-1.072.530.026
CGI-S Improvement42% improved26% improved-<0.05

Open-label Extension Study

Following the double-blind phase, an open-label extension study demonstrated that patients who continued treatment with ulixacaltamide maintained or improved their mADL scores over an additional 14 weeks:

  • Patients who switched from placebo to ulixacaltamide experienced a mean improvement of 3.15 points in mADL scores.
  • Patients who continued on ulixacaltamide showed an additional mean improvement of 1.7 points after 14 weeks .

Future Directions

Ulixacaltamide is advancing towards Phase 3 clinical trials, with plans to engage with regulatory authorities based on the positive outcomes observed thus far

6
. The ongoing research aims to further elucidate its biological mechanisms and expand its therapeutic applications beyond essential tremor, potentially addressing other conditions characterized by neuronal excitability imbalances.

Properties

CAS No.

1797986-84-5

Molecular Formula

C19H28Cl2FN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide;hydrochloride

InChI

InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H

InChI Key

JRMXLKZWGMAABP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.